4,4',4''-(1,3,5-Trioxane-2,4,6-triyl)tributanal
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Overview
Description
4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal is a chemical compound characterized by its unique structure, which includes a trioxane ring substituted with butanal groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of homogeneous acid-type catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the butanal groups to alcohols.
Substitution: The butanal groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1,3,5-Trioxane-2,4,6-triyl)tributanal involves its ability to undergo various chemical transformations. The trioxane ring can release formaldehyde under certain conditions, which can then participate in further reactions. The butanal groups can interact with various molecular targets, leading to the formation of new compounds .
Comparison with Similar Compounds
1,3,5-Trioxane: A cyclic trimer of formaldehyde with similar reactivity.
1,2,4-Trioxane: Another trioxane isomer with different substitution patterns.
1,3,5-Trithiane: A sulfur analog of trioxane with distinct chemical properties
Properties
CAS No. |
112079-61-5 |
---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
4-[4,6-bis(4-oxobutyl)-1,3,5-trioxan-2-yl]butanal |
InChI |
InChI=1S/C15H24O6/c16-10-4-1-7-13-19-14(8-2-5-11-17)21-15(20-13)9-3-6-12-18/h10-15H,1-9H2 |
InChI Key |
HQKQGIZFPLOGPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC1OC(OC(O1)CCCC=O)CCCC=O |
Origin of Product |
United States |
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